molecular formula C19H19ClFNO B1325662 4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone CAS No. 898793-46-9

4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone

Cat. No. B1325662
M. Wt: 331.8 g/mol
InChI Key: IMZHBYDGMVKPID-UHFFFAOYSA-N
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Description

“4-Chloro-2-fluoro-3’-piperidinomethyl benzophenone” is a chemical compound with the CAS Number: 898793-46-9 . It has a molecular weight of 331.82 and its IUPAC name is (4-chloro-2-fluorophenyl) [3- (1-piperidinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The molecular formula of “4-Chloro-2-fluoro-3’-piperidinomethyl benzophenone” is C19H19ClFNO . The InChI code for this compound is 1S/C19H19ClFNO/c20-16-7-8-17 (18 (21)12-16)19 (23)15-6-4-5-14 (11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Benzophenone Derivatives

    Benzophenone derivatives, including those with fluoro and chloro substituents, have been synthesized for various applications. One study presents a short synthesis process for a chloro-fluoro benzophenone derivative, highlighting its potential for industrial-scale production (Karrer, Meier, & Pascual, 2000).

  • Antimicrobial and Detoxifying Properties

    Benzophenone derivatives, including chloro and fluoro benzophenones, have been incorporated into cotton fabrics, showing antimicrobial activity and pesticide degradation ability under UV irradiation. This suggests their potential in developing functional textiles with enhanced properties (Hong & Sun, 2008).

  • Chemical Reaction Studies

    The reactivity of fluoro-substituted compounds, including those with piperidine, has been explored in various chemical contexts. One study investigates the reaction dynamics of 2-fluorotropone with piperidine, offering insights into the unique chemical behaviors of such compounds (Pietra & Cima, 1971).

Medical and Biological Applications

  • Antiproliferative Activity

    Benzophenones with fluoro and chloro substituents have shown significant antiproliferative activity against cancer cells. Compounds with these groups have been evaluated for their ability to activate DNA fragmentation in cancer cells, indicating potential therapeutic applications in oncology (Al‐Ghorbani et al., 2016).

  • Antitubercular Activities

    Certain benzophenone derivatives have demonstrated notable antitubercular activities. Research indicates that compounds with cyclopropyl methanols synthesized from chloro-fluorobutyrophenone show promise in treating tuberculosis (Bisht et al., 2010).

  • Anti-Inflammatory Properties

    Novel carboxamide and thioamide derivatives of benzophenone have been synthesized and evaluated for anti-inflammatory activity. These derivatives, which include chloro and fluoro groups, have demonstrated significant potential in reducing inflammation (Vinaya et al., 2009).

Environmental and Polymer Chemistry

  • Transformation in Water Treatment

    The transformation pathways of benzophenone compounds during chlorination disinfection processes have been studied. These transformations can lead to the formation of toxic by-products, underlining the importance of understanding chemical changes in environmental contexts (Liu et al., 2016).

  • Development of Proton Exchange Membranes

    Multiblock copolymers of sulfonated poly(benzophenone) derivatives, including those with chloro and fluoro groups, have been synthesized for use in proton exchange membranes. These copolymers show promising properties for applications in fuel cells and other energy-related technologies (Ghassemi, Ndip, & McGrath, 2004).

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZHBYDGMVKPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643159
Record name (4-Chloro-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-3'-piperidinomethyl benzophenone

CAS RN

898793-46-9
Record name Methanone, (4-chloro-2-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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